molecular formula C9H17N B084306 1,1,3,3-Tetramethylbutyl isocyanide CAS No. 14542-93-9

1,1,3,3-Tetramethylbutyl isocyanide

Cat. No.: B084306
CAS No.: 14542-93-9
M. Wt: 139.24 g/mol
InChI Key: YVPXQMYCTGCWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetramethylbutyl isocyanide: is an organic compound with the molecular formula C₉H₁₇N tert-Octyl isocyanide and is used in various chemical reactions and industrial applications. This compound is characterized by its isocyanide functional group, which is known for its reactivity and versatility in organic synthesis .

Mechanism of Action

Target of Action

1,1,3,3-Tetramethylbutyl isocyanide, also known as tert-Octyl isocyanide or Walborsky’s reagent , is a technical grade compound used in organic synthesis

Mode of Action

It is known to be used in the synthesis of various organic compounds . It may interact with its targets through the isocyanide functional group, which is known to participate in various chemical reactions.

Biochemical Pathways

It has been used in the synthesis of substituted furans and imides , indicating that it may play a role in the biochemical pathways leading to these compounds.

Result of Action

Its primary use in the synthesis of other compounds suggests that its main effect may be the transformation of target molecules into new compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethylbutyl isocyanide can be synthesized through the reaction of N-(1,1,3,3-tetramethylbutyl)formamide with thionyl chloride in the presence of dimethylformamide (DMF) under a nitrogen atmosphere . The reaction involves the formation of the isocyanide group from the formamide precursor.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetramethylbutyl isocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted isocyanides, imides, and various cyclic compounds .

Scientific Research Applications

1,1,3,3-Tetramethylbutyl isocyanide is used in a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • tert-Butyl isocyanide
  • Cyclohexyl isocyanide
  • 4-Methoxyphenyl isocyanide
  • 2-Morpholinoethyl isocyanide

Uniqueness: 1,1,3,3-Tetramethylbutyl isocyanide is unique due to its steric hindrance provided by the tetramethylbutyl group, which influences its reactivity and selectivity in chemical reactions. This steric effect makes it a valuable reagent in the synthesis of sterically demanding molecules .

Properties

IUPAC Name

2-isocyano-2,4,4-trimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8(2,3)7-9(4,5)10-6/h7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPXQMYCTGCWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065784
Record name Pentane, 2-isocyano-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name 1,1,3,3-Tetramethylbutyl isocyanide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19166
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

14542-93-9
Record name 2-Isocyano-2,4,4-trimethylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14542-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3-Tetramethylbutyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014542939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14542-93-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentane, 2-isocyano-2,4,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentane, 2-isocyano-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-Tetramethylbutyl isocyanate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVN2N5TVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3-Tetramethylbutyl isocyanide
Reactant of Route 2
Reactant of Route 2
1,1,3,3-Tetramethylbutyl isocyanide
Reactant of Route 3
Reactant of Route 3
1,1,3,3-Tetramethylbutyl isocyanide
Reactant of Route 4
Reactant of Route 4
1,1,3,3-Tetramethylbutyl isocyanide
Reactant of Route 5
1,1,3,3-Tetramethylbutyl isocyanide
Reactant of Route 6
1,1,3,3-Tetramethylbutyl isocyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.